3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid
Overview
Description
3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid is a compound with the molecular formula C13H19NO3S It is a derivative of adamantane, a polycyclic hydrocarbon known for its diamond-like structure and high stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid typically involves the reaction of adamantane derivatives with methylthiocarbonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Substituted adamantane derivatives.
Scientific Research Applications
3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in drug delivery systems.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity of compounds, allowing them to easily cross cell membranes. This property is particularly useful in drug delivery systems, where the compound can act as a carrier for therapeutic agents. The methylthio group may also participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Aminoadamantane: Known for its antiviral properties and used in the treatment of influenza.
1,3-Dehydroadamantane: A highly reactive intermediate used in organic synthesis.
Adamantane-1-carboxylic acid: A precursor for various adamantane derivatives.
Uniqueness
3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid is unique due to the presence of the methylthio and carbonyl groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
3-(methylsulfanylcarbonylamino)adamantane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-18-11(17)14-13-5-8-2-9(6-13)4-12(3-8,7-13)10(15)16/h8-9H,2-7H2,1H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJDXKRKCMCKOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=O)NC12CC3CC(C1)CC(C3)(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385719 | |
Record name | 3-{[(METHYLTHIO)CARBONYL]AMINO}ADAMANTANE-1-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342046-29-1 | |
Record name | 3-{[(METHYLTHIO)CARBONYL]AMINO}ADAMANTANE-1-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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